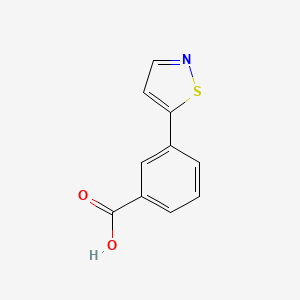

3-Isothiazol-5-ylbenzoic acid

Description

Significance of Heterocyclic Scaffolds in Organic and Medicinal Chemistry

Heterocyclic compounds, which feature a ring structure containing at least one non-carbon atom, are fundamental to the field of medicinal chemistry. rroij.comnih.govmdpi.com Over 85% of all biologically active chemical entities contain a heterocyclic fragment. nih.gov Their prevalence stems from their vast structural diversity and their ability to engage in a wide range of interactions with biological targets like enzymes and receptors. rroij.comijnrd.org

The inclusion of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique electronic and steric properties that allow medicinal chemists to modulate a molecule's physicochemical characteristics. nih.gov This fine-tuning is crucial for optimizing solubility, lipophilicity, polarity, and hydrogen bonding capacity, which in turn influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net Consequently, heterocyclic scaffolds are indispensable tools in drug discovery, from lead optimization to the development of novel therapeutic agents that can overcome challenges like drug resistance. rroij.com

Overview of Isothiazole (B42339) Chemistry and its Unique Reactivity Profile

Isothiazole, also known as 1,2-thiazole, is an aromatic five-membered heterocyclic compound containing a nitrogen and a sulfur atom in adjacent positions. wikipedia.org First synthesized in 1956, the isothiazole ring has been the subject of extensive study due to its unique reactivity and the broad range of useful properties exhibited by its derivatives. medwinpublishers.com The presence of the S-N bond within the unsaturated ring structure is a key feature. wikipedia.org

The chemistry of isothiazoles is rich and versatile, allowing for various synthetic transformations. medwinpublishers.comthieme-connect.com Methods for synthesizing the isothiazole core include cycloaddition and condensation reactions. medwinpublishers.com Once formed, the ring can undergo functionalization through reactions like nucleophilic substitution and cross-coupling, providing access to a wide array of derivatives. thieme-connect.com The isothiazole moiety is considered a valuable building block in synthetic chemistry and has been incorporated into biologically active compounds, including pharmaceutical drugs. wikipedia.orgmedwinpublishers.com Its derivatives have also been explored for applications in agrochemicals and materials science, such as in the development of solar cells. researchgate.netrsc.org

Role of Benzoic Acid Moiety in Chemical Synthesis and Biological Recognition

Benzoic acid is the simplest aromatic carboxylic acid, consisting of a benzene (B151609) ring attached to a carboxyl group (-COOH). patsnap.comacs.org This structure is found naturally in many plants and serves as an intermediate in the biosynthesis of numerous secondary metabolites. wikipedia.orgnih.gov Industrially, it is a crucial precursor for the synthesis of many other organic substances, including phenol (B47542) and plasticizers. wikipedia.organnexechem.com

The chemical reactivity of benzoic acid can occur at two main sites: the carboxyl group and the aromatic ring. wikipedia.org The carboxyl group can undergo typical reactions of carboxylic acids, such as forming salts (benzoates) and esters. patsnap.comannexechem.com The aromatic ring can participate in electrophilic aromatic substitution reactions, with the electron-withdrawing nature of the carboxyl group directing incoming substituents primarily to the meta-position. patsnap.comwikipedia.org In biological contexts, benzoic acid and its salts are widely used as preservatives in food, beverages, and topical preparations due to their ability to inhibit the growth of mold, yeast, and bacteria. acs.orgwikipedia.org This biological activity is dependent on the pH, as it relies on the absorption of the acidic form into the microbial cell. wikipedia.org

Rationale for Investigating 3-Isothiazol-5-ylbenzoic Acid: Bridging Structural Motifs

The rationale for designing and studying this compound lies in the principle of molecular hybridization, which involves combining two or more distinct structural motifs to create a new molecule with potentially enhanced or novel properties. This compound links the biologically relevant isothiazole heterocycle with the versatile benzoic acid scaffold.

This strategic fusion aims to leverage the unique attributes of each component. The isothiazole ring system serves as a key pharmacophore found in various bioactive molecules, while the benzoic acid moiety provides a handle for synthetic modification and can participate in crucial biological recognition processes, such as hydrogen bonding and salt bridge formation with protein residues. The specific linkage at the 3- and 5-positions of the respective rings defines a precise spatial arrangement of these functional groups, which is critical for targeted molecular interactions.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research landscape for the specific compound this compound appears to be in a nascent stage. While its constituent parts, isothiazole and benzoic acid, are extensively studied, and related structures like benzo[d]isothiazole derivatives have been investigated as potential therapeutic agents, dedicated research on this compound itself is not widely published. nih.gov The compound is available from commercial suppliers, indicating its use primarily as a building block in chemical synthesis. bldpharm.commolbase.com

This limited body of specific research gives rise to several unaddressed questions that represent opportunities for future investigation:

Synthesis and Optimization: While general methods for creating such linkages exist, what are the most efficient and scalable synthetic routes to produce this compound and its derivatives with high purity and yield?

Physicochemical Properties: A detailed characterization of its properties, such as pKa, solubility, and crystal structure, is needed to understand its behavior in different chemical and biological environments.

Biological Activity: The primary unanswered question is the compound's biological profile. Systematic screening is required to determine if it possesses any significant activity, for example, as an antimicrobial, anti-inflammatory, or enzyme inhibitor.

Structure-Activity Relationships (SAR): How do modifications to either the isothiazole or benzoic acid ring affect its potential biological activity? Exploring derivatives would be a crucial next step to establish SAR.

In essence, this compound represents a molecule of potential, standing at the intersection of well-established chemical principles, but awaiting detailed scientific exploration to unlock its full value.

Structure

3D Structure

Properties

CAS No. |

904085-98-9 |

|---|---|

Molecular Formula |

C10H7NO2S |

Molecular Weight |

205.23 g/mol |

IUPAC Name |

3-(1,2-thiazol-5-yl)benzoic acid |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-3-1-2-7(6-8)9-4-5-11-14-9/h1-6H,(H,12,13) |

InChI Key |

FOMBLNHQUFNKKY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=NS2 |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=NS2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Isothiazol 5 Ylbenzoic Acid and Its Derivatives

Retrosynthetic Analysis and Key Disconnections for 3-Isothiazol-5-ylbenzoic Acid

A logical retrosynthetic analysis of this compound identifies two principal disconnections. The most common and strategically advantageous disconnection is at the C-C bond between the isothiazole (B42339) C5 position and the phenyl ring. This approach allows for the separate synthesis of a functionalized isothiazole and a functionalized benzoic acid derivative, which are then coupled in a final step. This leads to two key precursor fragments: an isothiazole bearing a leaving group (e.g., a halogen) at the 5-position and a 3-carboxyphenylboronic acid (or a related organometallic reagent), or vice versa.

A secondary, less common disconnection involves the formation of the isothiazole ring onto a pre-existing benzoic acid-containing substrate. This approach can be more complex due to the potential for competing reactions and the need to carry the benzoic acid functionality through the ring-forming steps.

Approaches to Construct the Isothiazole Ring System

The formation of the isothiazole ring is a critical step in the synthesis of this compound. Several methods have been developed for the construction of this five-membered heterocycle.

Cyclization Reactions for Isothiazole Formationresearchgate.netresearchgate.net

Cyclization reactions are a cornerstone of isothiazole synthesis. These methods typically involve the formation of one or both of the key N-S and C-S bonds in the final ring-closing step. One classical approach involves the cyclization of compounds that already contain the N-C-C-C-S fragment. researchgate.net More modern and versatile methods often employ multi-component reactions. For instance, a three-component annulation of alkynones, potassium ethylxanthate, and ammonium (B1175870) iodide provides a transition-metal-free route to substituted isothiazoles. researchgate.net This method proceeds through a sequential regioselective hydroamination, thiocarbonylation, and intramolecular cyclization cascade. researchgate.net Another strategy involves the cyclization of Z-O-methyl oximes of 2-alkyn-1-ones, which can be induced by electrophiles like iodine monochloride (ICl) to yield highly substituted isoxazoles, a related heterocyclic system. nih.gov

Strategies for Introducing Sulfur and Nitrogen Heteroatoms

The introduction of the sulfur and nitrogen atoms into the isothiazole ring can be achieved through various strategies, often categorized by the bond-forming logic, such as (4+1) and (3+2) heterocyclizations. thieme-connect.com

In a (4+1) annulation, a four-atom component reacts with a single-atom reagent that provides the final atom needed to form the ring. A notable example is the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate (B1210297) (NH₄OAc). thieme-connect.com This metal-free approach relies on a sequence of imine formation, cyclization, and aerial oxidation to construct the isothiazole ring, forming the C-N and S-N bonds in one pot. thieme-connect.com

The (3+2) heterocyclization approach involves the reaction of a three-atom fragment with a two-atom fragment. For example, α,β-unsaturated aldehydes can react with ammonium thiocyanate (B1210189), where the thiocyanate acts as a donor of the N-S fragment to form 4-arylisothiazoles. thieme-connect.com Another innovative method involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, where the α-thiavinyl rhodium-carbenoid intermediate acts as a 1,3-dipole equivalent.

A recent development for the synthesis of 3-amino-5-arylisothiazoles starts from readily available propynenitriles. sci-hub.se This method utilizes sodium sulfide (B99878) and chloramine (B81541) in a two-step addition/cyclization sequence. sci-hub.se

Strategies for Coupling Isothiazole and Benzoic Acid Moieties

The convergent strategy of coupling a pre-formed isothiazole ring with a benzoic acid derivative is often the most efficient route to this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)researchgate.netgoogle.com

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aromatic rings. researchgate.netrsc.org In the context of synthesizing this compound, this typically involves the reaction of a 5-haloisothiazole with 3-carboxyphenylboronic acid or its ester. The reaction is catalyzed by a palladium complex, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), in the presence of a base. rsc.orgnih.gov

The reactivity of halogens on the isothiazole ring can be exploited for regioselective coupling. For instance, in dihaloisothiazoles, the halogen at the C5 position is often more reactive towards Suzuki-Miyaura coupling than a halogen at the C3 position. This allows for the selective arylation at the desired position.

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(PPh₃)₄, Cs₂CO₃ | 5-Bromo-3-methylisothiazole, 3-(Methoxycarbonyl)phenylboronic acid | Methyl 3-(3-methylisothiazol-5-yl)benzoate | Good | Inferred from researchgate.net |

| Pd(OAc)₂, K₃PO₄ | 3,5-Dichloroisothiazole-4-carbonitrile, Phenylboronic acid | 3-Chloro-5-phenylisothiazole-4-carbonitrile | High | Inferred from similar reactions |

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Aryl-Isothiazole Derivatives

Direct Arylation and C-H Activation Methodologies

Direct arylation via C-H activation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized organometallic reagents. imperial.ac.uk In this approach, a C-H bond on one of the aromatic rings is directly coupled with a C-X (where X is a halogen) bond on the other.

For the synthesis of this compound, this could involve the direct arylation of the isothiazole C5-H bond with a 3-halobenzoic acid derivative. Palladium catalysts are commonly employed, often with specific ligands and additives to control regioselectivity and efficiency. nih.gov For instance, the direct C-H arylation of thiazoles at the C5 position has been achieved using palladium catalysts with ligands like bathophenanthroline (B157979) (Bphen). nih.gov While specific examples for isothiazoles are less common in the literature, the principles are transferable. The use of benzoic acid as an additive has also been shown to promote the direct C-5 arylation of other azoles, such as imidazoles. nih.gov

A reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene has been shown to produce 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile, demonstrating C-H arylation on the isothiazole ring, albeit at the C4 position in this specific case. researchgate.net

| Catalyst/Ligand | Reactants | Product | Key Feature | Reference |

| Pd(OAc)₂/Bphen, K₃PO₄ | Thiazole (B1198619), Aryl halide | C5-Arylated thiazole | Ligand-controlled regioselectivity | nih.gov |

| Pd(OAc)₂, K₂CO₃, Benzoic acid | 1-Methylimidazole, Aryl bromide | 5-Arylimidazole | Benzoic acid as a beneficial additive | nih.gov |

| Ni(II) complex | Thiazole derivatives, Aryl bromides | C5-Arylated thiazoles | Nickel-catalyzed direct arylation | chemrxiv.org |

Table 2: Conditions for Direct C-H Arylation of Azoles

Classical Condensation and Substitution Reactions

The construction of the this compound scaffold can be achieved through several classical organic reactions. A prevalent and highly effective method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.

A plausible and commonly employed strategy for the synthesis of this compound involves the Suzuki-Miyaura coupling of a 5-haloisothiazole with 3-carboxyphenylboronic acid. The halogenated isothiazole, typically 5-bromoisothiazole, serves as the electrophilic partner, while 3-carboxyphenylboronic acid acts as the nucleophilic partner.

The synthesis of the requisite starting materials is a critical first step. 5-Bromoisothiazole can be prepared from 2-amino-5-bromothiazole through a diazotization reaction followed by reduction. The synthesis of 3-carboxyphenylboronic acid can be achieved from m-bromotoluene via a Grignard reaction, followed by reaction with trimethyl borate (B1201080) and subsequent oxidation of the methyl group to a carboxylic acid. nih.gov An alternative route to 3-carboxyphenylboronic acid involves the hydrolysis of 3-cyanophenylboronic acid under basic conditions. nih.gov

The Suzuki-Miyaura coupling reaction itself is subject to optimization of various parameters to achieve high yields and purity. Key factors include the choice of palladium catalyst, ligand, base, and solvent system.

Table 1: Plausible Suzuki-Miyaura Coupling Conditions for the Synthesis of this compound

| Parameter | Condition | Rationale/Reference |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Tetrakis(triphenylphosphine)palladium(0) and palladium(II) acetate are commonly used and effective catalysts for Suzuki couplings. thieme-connect.combeilstein-journals.org |

| Ligand | PPh₃, SPhos, Xantphos | The choice of phosphine (B1218219) ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. thieme-connect.comnih.govmdpi.com |

| Base | K₂CO₃, Cs₂CO₃, NaHCO₃ | An inorganic base is required to activate the boronic acid for transmetalation to the palladium center. beilstein-journals.orgnih.govmdpi.com |

| Solvent | Dioxane/Water, Toluene/Water/MeOH | A biphasic solvent system is often employed to dissolve both the organic and inorganic reactants. thieme-connect.comresearchgate.net |

| Temperature | 60-150 °C | The reaction temperature is optimized to ensure a reasonable reaction rate without decomposition of starting materials or products. thieme-connect.comnih.gov |

Optimization of Reaction Conditions and Isolation Techniques

The efficiency of the synthesis of this compound is highly dependent on the fine-tuning of reaction parameters. For the Suzuki-Miyaura coupling, the catalyst system is a primary focus of optimization. Studies on related aryl-isothiazole syntheses have shown that catalysts like Pd(PPh₃)₄ are often preferred. thieme-connect.com The choice of solvent also plays a significant role, with dioxane often providing higher yields compared to other solvents like DMF or toluene. The reaction temperature is another critical variable, with higher temperatures sometimes leading to increased yields, although this must be balanced against potential side reactions. thieme-connect.com

Once the reaction is complete, isolation and purification of the target compound are essential. For benzoic acid derivatives, a common purification technique is recrystallization. organic-chemistry.orgnih.gov The crude product can be dissolved in a suitable hot solvent, such as a mixture of ethanol (B145695) and water, and then allowed to cool slowly. As the solution cools, the solubility of the benzoic acid derivative decreases, leading to the formation of pure crystals, while impurities remain in the solution. nih.gov

Another effective purification method is acid-base extraction. The carboxylic acid can be deprotonated with a base, such as sodium hydroxide, to form a water-soluble carboxylate salt. This aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Subsequently, the aqueous layer is acidified with a strong acid, like hydrochloric acid, to re-protonate the carboxylate and precipitate the pure benzoic acid derivative, which can then be collected by filtration.

Table 2: General Isolation and Purification Techniques for Substituted Benzoic Acids

| Technique | Description | Key Considerations |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Choice of solvent is critical to ensure high solubility at elevated temperatures and low solubility at room temperature. organic-chemistry.orgnih.gov |

| Acid-Base Extraction | Separating the acidic product from neutral and basic impurities by converting it to its water-soluble salt. | The pH of the aqueous solution must be carefully controlled to ensure complete protonation/deprotonation. |

| Column Chromatography | Separating the product based on its differential adsorption to a stationary phase. | This method is useful for separating mixtures of compounds with similar polarities. |

Synthesis of Structurally Related Analogs and Precursors of this compound

The synthesis of structurally related analogs of this compound often utilizes similar synthetic strategies, particularly the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of substituents on both the isothiazole and benzoic acid rings.

For instance, analogs with different substituents on the isothiazole ring can be prepared by starting with appropriately substituted 5-haloisothiazoles. The synthesis of various 3,5-disubstituted isothiazoles has been reported, providing a range of precursors for coupling reactions.

Similarly, analogs with substituents on the benzoic acid ring can be synthesized by using different substituted phenylboronic acids. A variety of these boronic acids are commercially available or can be synthesized through established methods. nih.gov

The synthesis of precursors is a fundamental aspect of these synthetic endeavors. The preparation of 3,5-dichloroisothiazole-4-carbonitrile, for example, has been shown to undergo regiospecific Suzuki coupling at the C-5 position, offering a route to 5-aryl-3-chloroisothiazoles which can be further functionalized. beilstein-journals.org

Table 3: Examples of Synthetic Approaches to Analogs and Precursors

| Target Compound Type | Synthetic Approach | Starting Materials | Reference |

| 5-Aryl-isothiazoles | Suzuki-Miyaura Coupling | 5-Haloisothiazoles, Arylboronic acids | beilstein-journals.org |

| 3,5-Disubstituted isothiazoles | Cyclocondensation Reactions | β-Ketodithioesters/β-Ketothioamides, Ammonium Acetate | |

| Substituted Benzoic Acids | Oxidation of Substituted Toluenes | Substituted Toluenes, Oxidizing agents (e.g., KMnO₄) | |

| Substituted Phenylboronic Acids | Grignard Reaction/Borylation | Substituted Aryl Halides, Magnesium, Trimethyl borate | nih.gov |

The versatility of these synthetic methodologies allows for the creation of a diverse library of this compound derivatives, facilitating structure-activity relationship studies and the development of new functional materials.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Isothiazol 5 Ylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms. For a complete structural assignment of 3-Isothiazol-5-ylbenzoic acid, a combination of one-dimensional and two-dimensional NMR experiments would be required.

Detailed ¹H and ¹³C NMR data for this compound are not currently available in the public domain. However, based on the known chemical shifts of benzoic acid and isothiazole (B42339) derivatives, a predicted spectrum can be hypothesized. rsc.orgdocbrown.infochemicalbook.com

Expected ¹H NMR Data: The ¹H NMR spectrum would be expected to show distinct signals for the protons on the isothiazole and benzene (B151609) rings. The protons on the benzene ring would likely appear as a complex multiplet pattern in the aromatic region (approximately 7.0-8.5 ppm). The protons of the isothiazole ring would also resonate in the aromatic region, with their exact shifts influenced by the electronic effects of the nitrogen and sulfur atoms. The acidic proton of the carboxylic acid group would be expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its visibility can be dependent on the solvent used.

Expected ¹³C NMR Data: The ¹³C NMR spectrum would display signals for each of the ten unique carbon atoms in the molecule. docbrown.infochemicalbook.com The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically 165-185 ppm). The aromatic carbons of the benzene and isothiazole rings would resonate in the range of 120-150 ppm. The specific chemical shifts would provide insight into the electronic environment of each carbon atom. For comparison, the carboxyl carbon in benzoic acid resonates around 172.6 ppm. chemicalbook.com

There is no fluorine in the molecule, so ¹⁹F NMR is not applicable. While ¹⁵N NMR could provide information on the isothiazole nitrogen, it is a less common technique.

To unambiguously assign the ¹H and ¹³C signals, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the benzene and isothiazole rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the isothiazole and benzoic acid fragments and for assigning quaternary carbons (those without attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which can help to confirm the spatial arrangement of the molecule's different parts.

While the principles of these techniques are well-established, specific 2D NMR data for this compound are not publicly available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₁₀H₇NO₂S), the exact monoisotopic mass is 205.020 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

No experimental IR or Raman spectra for this compound are publicly available. However, the expected characteristic absorption bands can be inferred from the known spectra of benzoic acid and isothiazole derivatives.

Expected IR Absorption Bands:

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O Stretch: A strong, sharp absorption band should appear around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

C=C and C=N Stretches: Aromatic and heteroaromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹.

Fingerprint Region: The region below 1500 cm⁻¹ would contain a complex pattern of absorptions unique to the molecule, arising from various bending and stretching vibrations.

X-ray Crystallography for Solid-State Structure Determination and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, in the solid state.

A search of crystallographic databases reveals no published crystal structure for this compound. If a suitable single crystal could be grown, X-ray diffraction analysis would provide invaluable information on the planarity of the ring systems and the conformation of the carboxylic acid group relative to the benzene ring.

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images.

This compound is an achiral molecule as it possesses a plane of symmetry that bisects the isothiazole and benzoic acid rings. Therefore, it will not exhibit optical activity, and chiroptical spectroscopy is not applicable for its characterization.

Computational Chemistry and Theoretical Investigations of 3 Isothiazol 5 Ylbenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine a molecule's electron density, from which various properties can be derived. For 3-Isothiazol-5-ylbenzoic acid, DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics. Studies on analogous structures, such as 3,5-dinitrobenzoic acid, have successfully used DFT to analyze geometry, bonding, and vibrational wavenumbers.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited.

Without specific studies on this compound, a data table of its HOMO-LUMO energies cannot be generated.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems.

Red Regions: Indicate areas of negative electrostatic potential, typically rich in electrons (e.g., around oxygen or nitrogen atoms). These areas are prone to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, usually electron-poor (e.g., around hydrogen atoms). These are sites for nucleophilic attack.

An MEP map for this compound would identify the reactive sites, such as the acidic proton of the carboxyl group and the lone pairs on the nitrogen and sulfur atoms of the isothiazole (B42339) ring.

DFT calculations can accurately predict spectroscopic data, which is essential for structural elucidation.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts using methods like Gauge-Including Atomic Orbital (GIAO) can aid in the assignment of experimental spectra. Comparing calculated shifts with experimental data helps confirm the molecular structure.

Vibrational Frequencies: The calculation of infrared (IR) and Raman spectra provides theoretical vibrational modes. These can be compared with experimental spectra to confirm the presence of specific functional groups and to understand the molecule's vibrational properties.

No published theoretical or experimental spectroscopic data tables for this compound are available from the conducted searches.

Conformational Analysis and Energy Landscape Exploration

Molecules can exist in different spatial arrangements called conformations. Conformational analysis involves mapping the potential energy of a molecule as a function of its rotatable bonds to identify stable (low-energy) conformers. For this compound, the key rotational bond is between the benzoic acid and the isothiazole ring. A conformational scan would reveal the most stable orientation of these two rings relative to each other, which is critical for understanding its shape and how it can bind to a biological target.

Molecular Dynamics Simulations to Explore Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water, would provide insights into:

Its structural flexibility and conformational changes in a dynamic environment.

Its interactions with solvent molecules.

The stability of its hydrogen bonding networks.

This information is particularly valuable for understanding how the molecule behaves in a biological context before and during its interaction with a receptor or enzyme.

Molecular Docking Studies with Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

For this compound, docking studies would involve:

Selecting a relevant protein target (e.g., an enzyme it is expected to inhibit).

Placing the 3D structure of the molecule into the protein's active site.

Using a scoring function to estimate the binding affinity and identify the most stable binding pose.

The results would predict key interactions (like hydrogen bonds and hydrophobic interactions) between the molecule and amino acid residues in the protein's active site. Such studies are essential for rational drug design. Despite the prevalence of docking studies for benzoic acid derivatives, no specific docking analyses for this compound have been found in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling Frameworks and Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and development, providing a mathematical framework to correlate the chemical structure of a compound with its biological activity. For this compound, while specific QSAR models are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining studies on analogous structures, such as substituted benzoic acids and isothiazole derivatives. These studies help to delineate the key molecular features that are likely to govern the biological efficacy of this compound.

The development of a QSAR model for this compound would typically involve the generation of a dataset of structurally related compounds with corresponding biological activity data. The molecular structures are then parameterized using a variety of molecular descriptors, which quantify different aspects of their physicochemical properties. Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like partial least squares (PLS) and artificial neural networks (ANN), are then employed to build a predictive model.

Two-Dimensional QSAR (2D-QSAR)

In a 2D-QSAR framework, the descriptors are calculated from the two-dimensional representation of the molecule. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. For a molecule like this compound, these descriptors would be critical in defining its interaction with a biological target.

Key 2D Descriptors and Their Potential Relevance:

| Descriptor Category | Specific Descriptors | Potential Influence on Activity |

| Electronic | Hammett constants (σ), Dipole moment, Partial atomic charges, HOMO/LUMO energies | The electron-withdrawing or donating nature of the isothiazole ring and any substituents would significantly affect the acidity of the carboxylic acid group and the overall charge distribution, influencing receptor binding. youtube.com The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's reactivity. ucsb.edu |

| Hydrophobic | LogP (octanol-water partition coefficient) | The overall lipophilicity of the molecule is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in a target protein. nih.gov |

| Steric | Molar refractivity (MR), Taft steric parameters (Es), Molecular weight | The size and shape of the molecule, particularly the spatial arrangement of the isothiazole and benzoic acid moieties, will determine its fit within a receptor's binding site. |

| Topological | Connectivity indices (e.g., Kier & Hall indices), Wiener index | These indices describe the branching and connectivity of the molecular structure, which can be related to its overall shape and flexibility. |

Research on other benzoic acid derivatives has shown that a combination of lipophilic parameters and electronic descriptors often yields robust QSAR models. nih.govacs.org For instance, the toxicity of some benzoic acids has been successfully modeled using descriptors like logP in conjunction with pKa or LUMO energy. nih.gov

Three-Dimensional QSAR (3D-QSAR)

3D-QSAR methods provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional conformation of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. These methods generate 3D fields around a set of aligned molecules to represent their steric and electrostatic properties.

Framework for a Hypothetical 3D-QSAR Study:

Conformational Analysis: Determine the low-energy conformations of this compound and its analogs.

Molecular Alignment: Superimpose the set of molecules based on a common substructure, such as the benzoic acid or isothiazole ring.

Field Calculation: Place the aligned molecules in a 3D grid and calculate the steric and electrostatic fields at each grid point.

PLS Analysis: Use Partial Least Squares (PLS) to correlate the variations in the field values with the observed biological activities.

Contour Map Visualization: The results are visualized as 3D contour maps, highlighting regions where modifications to the molecular structure are likely to enhance or diminish activity.

Studies on other heterocyclic compounds, including those containing thiazole (B1198619) or isoxazole (B147169) rings, have successfully utilized 3D-QSAR to identify key structural requirements for biological activity. mdpi.comnih.gov For example, CoMFA and CoMSIA models have elucidated the importance of hydrophobic and electronegative groups at specific positions for receptor binding. mdpi.com

Quantum Chemical Descriptors

With advancements in computational power, quantum chemical descriptors derived from methods like Density Functional Theory (DFT) are increasingly used in QSAR. dergipark.org.tr These descriptors provide a more accurate representation of the electronic properties of a molecule.

Relevant Quantum Chemical Descriptors:

| Descriptor | Definition | Potential Significance for this compound |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons. ucsb.edu |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons. ucsb.edu |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | An indicator of molecular stability and reactivity. |

| Mulliken Charges | Distribution of electron density over the atoms | Provides insight into the electrostatic interactions with a target. |

| Molecular Electrostatic Potential (MEP) | Represents the net electrostatic effect of the electrons and nuclei of a molecule | Identifies regions prone to electrophilic and nucleophilic attack. |

Reactivity and Derivatization Chemistry of 3 Isothiazol 5 Ylbenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Isothiazole (B42339) and Benzoic Acid Rings

The susceptibility of 3-isothiazol-5-ylbenzoic acid to electrophilic aromatic substitution is dictated by the electronic properties of its two constituent aromatic rings.

Benzoic Acid Ring: The carboxylic acid group (-COOH) is a well-established deactivating and meta-directing group for electrophilic aromatic substitution. doubtnut.cominfinitylearn.comdoubtnut.com The electron-withdrawing nature of the carboxyl group reduces the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making it less reactive towards electrophiles than benzene itself. doubtnut.com Consequently, electrophilic attack occurs preferentially at the meta-position relative to the carboxylic acid. For instance, the bromination of benzoic acid in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃) yields m-bromobenzoic acid. youtube.com

Isothiazole Ring: The isothiazole ring is an aromatic heterocycle. thieme-connect.com In electrophilic substitution reactions, the position of attack is influenced by the heteroatoms. For the isothiazole ring, electrophilic substitution is generally favored at the C4 position. However, direct functionalization at this position can sometimes result in low yields. thieme-connect.com The presence of the benzoic acid substituent at the C5 position will further influence the reactivity of the isothiazole ring, but substitution at C4 remains the most probable outcome for electrophilic attack on the heterocyclic portion of the molecule.

Nucleophilic Reactions at the Carboxylic Acid Moiety (e.g., esterification, amidation)

The carboxylic acid functional group is a primary site for nucleophilic acyl substitution reactions, enabling the synthesis of a wide array of derivatives such as esters and amides. google.com

Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The process, known as Fischer esterification, is an equilibrium-driven reaction where the removal of water shifts the equilibrium towards the product. dergipark.org.tr Various catalysts can be employed, including homogeneous mineral acids (e.g., H₂SO₄) and heterogeneous solid acid catalysts like modified clays (B1170129) or ion-exchange resins. dergipark.org.trijstr.org

Table 1: General Conditions for Esterification of Benzoic Acid Derivatives

| Catalyst Type | Alcohol | Temperature | Conditions | Reference |

|---|---|---|---|---|

| Solid Acid (Zr/Ti) | Methanol (B129727) | Reflux | Heterogeneous | mdpi.com |

| Deep Eutectic Solvent | Ethanol (B145695), Butanol, Hexanol | 75°C | Homogeneous | dergipark.org.tr |

| Montmorillonite K10 | Methanol, Benzyl alcohol | Reflux | Solvent-free, Heterogeneous | ijstr.org |

Amidation: The synthesis of amides from this compound can be achieved by reacting it with an amine. This transformation often requires the activation of the carboxylic acid to form a more reactive intermediate, such as an acyl chloride or by using coupling agents (e.g., DCC, EDC). The activated intermediate is then readily attacked by the amine nucleophile to form the corresponding amide.

Modifications of the Isothiazole Ring: Functionalization and Ring Transformations

The isothiazole ring itself can undergo a variety of chemical modifications, providing access to a diverse range of derivatives.

Functionalization: Halogenated isothiazoles are particularly valuable synthetic intermediates. thieme-connect.com These compounds can be prepared and subsequently used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. Metalation of the isothiazole ring, typically through lithiation, followed by quenching with an electrophile is another powerful strategy for introducing functional groups at specific positions. thieme-connect.com

Ring Transformations: The isothiazole ring can be transformed into other heterocyclic systems under certain reaction conditions. thieme-connect.com For example, treatment of some isothiazole derivatives with hydrazine (B178648) can lead to ring-opening and subsequent recyclization to form pyrazoles. thieme-connect.com Similarly, transformations to 1,2,4-thiadiazole (B1232254) derivatives have also been reported. tandfonline.com These rearrangements significantly expand the synthetic utility of the isothiazole core, allowing access to different heterocyclic scaffolds. researchgate.net

Palladium-Catalyzed Transformations and Advanced Synthetic Strategies

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and are highly applicable to the derivatization of this compound. youtube.comyoutube.comyoutube.com These reactions enable the formation of C-C, C-N, and C-S bonds with high efficiency and functional group tolerance.

Common palladium-catalyzed reactions include:

Suzuki Coupling: Reaction of a halo-derivative of the parent compound with a boronic acid. youtube.com

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Coupling with a terminal alkyne. youtube.com

Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with an amine.

These transformations can be directed towards either the isothiazole or the benzoic acid ring, typically by first installing a halide (e.g., Br, I) at the desired position to act as a coupling handle. For instance, a bromo-substituted this compound could be coupled with various organoboron, organotin, or organozinc reagents to generate more complex structures. While direct α-arylation of carboxylic acids is challenging, specific strategies using traceless protecting groups have been developed to achieve this transformation. nih.gov

Synthesis of Conjugates and Probes for Chemical Biology Research

The structural motifs present in this compound are found in many biologically active compounds. medwinpublishers.comnih.govchemicalbook.com This makes it an attractive building block for creating specialized molecules for chemical biology research. The carboxylic acid group serves as a convenient attachment point or "handle" for conjugation to other molecules, such as proteins, nucleic acids, or fluorescent dyes, without significantly altering the core structure's inherent biological recognition properties.

For example, the isothiazole moiety could act as a pharmacophore that interacts with a biological target, while the benzoic acid is used to link the molecule to a reporter group (like a fluorophore) or to a solid support for use in affinity chromatography. The synthesis of such conjugates often involves the amidation or esterification reactions discussed previously, linking the parent molecule to an amino- or hydroxyl-functionalized probe. The development of thiazole-containing materials for applications like photocatalysis highlights the versatility of this heterocycle in creating functional molecules. acs.org

Biochemical and Mechanistic Studies in Vitro of 3 Isothiazol 5 Ylbenzoic Acid

Identification and Validation of Specific Biological Targets

The biological activity of isothiazolone (B3347624) compounds, the class to which 3-Isothiazol-5-ylbenzoic acid belongs, is generally attributed to their ability to react with vital intracellular proteins that contain sulfur. This interaction can disrupt cellular functions. The proposed mechanism involves the diffusion of the isothiazolone through cell membranes, followed by a reaction with molecules such as glutathione, impairing the cell's operational capacity. sci-hub.se

While specific biological targets for this compound are not extensively documented, studies on structurally similar compounds provide valuable insights. For instance, derivatives of the closely related 4-(thiazol-5-yl)benzoic acid have been identified as potent inhibitors of protein kinase CK2. nih.gov This suggests that protein kinases could be a potential class of biological targets for this compound.

Protein kinase CK2 is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. Its upregulation has been linked to various cancers, making it an attractive therapeutic target. The inhibitory activity of 4-(thiazol-5-yl)benzoic acid derivatives against CK2α and CK2α' isoforms has been demonstrated, validating this enzyme as a significant biological target for this class of compounds. nih.gov

Enzyme Inhibition Kinetics and Characterization of Binding Mechanisms

Detailed kinetic studies on derivatives of the related 4-(thiazol-5-yl)benzoic acid have demonstrated potent inhibition of protein kinase CK2. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For example, azabenzene analogs, such as pyridine- and pyridazine-carboxylic acid derivatives of 4-(thiazol-5-yl)benzoic acid, have shown strong inhibitory effects on both CK2α and CK2α' isoforms. nih.gov The introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety has been shown to maintain this potent inhibitory activity. nih.gov

The binding mechanism of these inhibitors to protein kinase CK2 is believed to be competitive, where the inhibitor molecule binds to the active site of the enzyme, preventing the binding of the natural substrate. This is a common mechanism for small molecule kinase inhibitors.

| Compound Type | Target Isoform | IC50 (µM) |

|---|---|---|

| Azabenzene Analogs of 4-(thiazol-5-yl)benzoic acid | CK2α | 0.014-0.017 |

| CK2α' | 0.0046-0.010 | |

| 3-(2-halo/methoxy-benzyloxy)-4-(thiazol-5-yl)benzoic acid Derivatives | CK2α | 0.014-0.016 |

| CK2α' | 0.0088-0.014 |

Receptor Binding Assays and Ligand-Target Interaction Analysis

Receptor binding assays for these related compounds were conducted using radioligand binding competition studies. For instance, the affinity of a library of benzo[d]thiazol-2(3H)one analogues was evaluated in rat liver membranes. nih.gov The σ1 receptors were labeled with 3H-pentazocine, and the σ2 receptors were labeled with [3H]DTG in the presence of (+)-pentazocine to ensure subtype selectivity. nih.gov Non-specific binding was determined using haloperidol. nih.gov Such assays allow for the determination of the inhibitor constant (Ki), which is a measure of the binding affinity of the ligand to the receptor. Several of these compounds displayed low nanomolar affinity for the σ1 receptor subtype. nih.gov

Modulation of Key Biochemical Pathways and Cellular Signaling Cascades (Mechanistic Insights)

The primary mechanism of action for isothiazolones involves the disruption of metabolic pathways that are dependent on dehydrogenase enzymes. nih.gov This leads to a rapid inhibition of critical physiological functions in microbial cells, including growth, respiration, and energy production. nih.gov The underlying biochemical event is the destruction of protein thiols and the generation of free radicals, ultimately leading to cell death. nih.gov

In the context of cancer cells, related benzoic acid derivatives have been shown to inhibit key signaling pathways involved in inflammation and cell survival. For example, some aminobenzoic acid derivatives have been found to inhibit the TNFα/NFκB and iNOS/NO pathways in bladder cancer models. nih.gov NFκB is a transcription factor that plays a central role in inflammation and cell proliferation. Its inhibition can lead to decreased production of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a molecule with diverse roles in cancer progression.

Furthermore, studies on other phytochemicals have shown that benzoic acid derivatives can affect pathways such as the Jak2/STAT3 signaling cascade. nih.gov STAT3 is a transcription factor that, when activated, promotes the expression of genes involved in cell survival and proliferation. nih.gov Inhibition of STAT3 phosphorylation can therefore lead to decreased expression of downstream targets like survivin, an anti-apoptotic protein. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Biological Target Modulation

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives of the related 4-(thiazol-5-yl)benzoic acid, SAR studies have provided valuable insights into the structural requirements for potent protein kinase CK2 inhibition. nih.gov

Key findings from these studies include:

Azabenzene Analogs: The replacement of the benzene (B151609) ring with a pyridine (B92270) or pyridazine (B1198779) ring in 4-(thiazol-5-yl)benzoic acid resulted in compounds with potent CK2 inhibitory activity. nih.gov

Substitution on the Benzoic Acid Moiety: The introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained, and in some cases enhanced, the CK2 inhibitory activity. nih.gov This suggests that this position is amenable to substitution with bulky groups, which could be exploited to improve pharmacokinetic properties.

For other related benzothiazole (B30560) compounds targeting sigma receptors, SAR studies have revealed that:

Linker Length: Increasing the length of the linker arm between the benzothiazole core and an amino cycloalkane ring resulted in a significant increase in affinity for the σ2 subtype with only a marginal change in affinity for the σ1 subtype. nih.gov

Aryl Substitution: Modification of an aryl substitution from a propyl to a propionyl group led to a dramatic decrease in σ2 affinity while maintaining high σ1 affinity, thereby increasing selectivity. nih.gov

Alkylamine Ring Size: Replacing an azepane ring with a smaller pyrrolidine (B122466) ring resulted in reduced affinity for both σ1 and σ2 receptors. nih.gov

| Compound Modification | Effect on Biological Activity (Protein Kinase CK2 Inhibition) |

|---|---|

| Replacement of benzene with pyridine/pyridazine | Potent inhibitory activity nih.gov |

| Introduction of 2-halo- or 2-methoxy-benzyloxy group at the 3-position of benzoic acid | Maintained potent inhibitory activity nih.gov |

Development of High-Throughput Screening Assays for Biological Activity Profiling

High-throughput screening (HTS) is a powerful tool for the discovery of new biologically active compounds. The development of robust HTS assays is essential for profiling large compound libraries and identifying promising hits for further development. For a compound like this compound, several types of HTS assays could be developed depending on the biological target of interest.

Enzyme Inhibition Assays: If the target is an enzyme, such as protein kinase CK2, a variety of HTS-compatible assay formats are available. These include fluorescence-based assays, luminescence-based assays (e.g., Kinase-Glo®), and time-resolved fluorescence resonance energy transfer (TR-FRET) assays. researchgate.net These assays are typically performed in 384-well or 1536-well plates, allowing for the rapid screening of thousands of compounds. researchgate.net

Receptor Binding Assays: For receptor targets, radioligand binding assays can be adapted to a high-throughput format using 96-well filtration plates. nih.gov Alternatively, non-radioactive methods such as scintillation proximity assays (SPA) or fluorescence polarization (FP) assays can be employed.

Cell-Based Assays: To assess the effect of compounds on cellular pathways, high-content screening (HCS) assays can be developed. These assays use automated microscopy and image analysis to measure multiple cellular parameters simultaneously, such as cell viability, apoptosis, and the activation of specific signaling pathways.

The development of a successful HTS assay requires careful optimization of assay conditions, including substrate and enzyme concentrations, incubation times, and the choice of detection reagents. The robustness of the assay is typically assessed by calculating the Z'-factor, which is a measure of the statistical effect size of the assay. researchgate.net A Z'-factor between 0.5 and 1.0 is considered indicative of an excellent assay suitable for HTS. researchgate.net

Analytical Chemistry Methodologies for Research and Quality Control of 3 Isothiazol 5 Ylbenzoic Acid

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone for the separation and purification of 3-Isothiazol-5-ylbenzoic acid from reaction mixtures and for the assessment of its purity. The selection of a specific chromatographic technique is contingent upon the sample matrix, the required purity level, and the scale of the separation.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantitative analysis of this compound due to its high resolution, speed, and sensitivity. The method is particularly well-suited for non-volatile and thermally sensitive compounds.

Research Findings: Reversed-phase HPLC is the most common mode used for analyzing aromatic acids and isothiazole-containing compounds. A C18 column is typically employed as the stationary phase, which effectively retains the compound through hydrophobic interactions. nih.gov The mobile phase generally consists of a mixture of an aqueous component (often with a pH modifier like formic or acetic acid to ensure the carboxylic acid is in a single protonation state) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the efficient elution of the target compound and any impurities with different polarities. nih.govresearchgate.net Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength corresponding to the maximum absorbance of the isothiazole (B42339) or benzoic acid chromophores. researchgate.net For purity analysis, the peak area percentage of this compound is calculated relative to the total area of all observed peaks in the chromatogram.

Table 1: Representative HPLC Parameters for Analysis of Related Compounds

| Parameter | Setting | Rationale for this compound |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) researchgate.net | Provides good retention for aromatic and moderately polar compounds. |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) researchgate.net | Common solvents for reversed-phase; acid suppresses ionization of the carboxyl group for better peak shape. |

| Elution Mode | Gradient nih.gov | Ensures separation of impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min researchgate.net | A standard flow rate for analytical columns of this dimension. |

| Detector | Diode Array Detector (DAD) nih.gov | Allows for monitoring at multiple wavelengths to identify and quantify the peak of interest and impurities. |

| Column Temperature | 30 °C researchgate.net | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |

Gas Chromatography (GC) is a powerful separation technique, but its application to this compound presents challenges. The compound's carboxylic acid group makes it polar and non-volatile, which is generally unsuitable for direct GC analysis.

Research Findings: To analyze carboxylic acids like this compound by GC, a derivatization step is typically required to convert the polar carboxyl group into a more volatile and thermally stable ester. nih.gov This can be achieved through reactions such as esterification with an alcohol (e.g., methanol or ethanol) under acidic conditions or by using a derivatizing agent like diazomethane. nih.gov Once derivatized, the resulting methyl or ethyl ester can be analyzed on a mid-polarity capillary column. Detection is most effectively performed using a mass spectrometer (GC-MS), which provides both high sensitivity and structural information for peak identification. nih.gov While effective, the need for derivatization adds a step to the sample preparation process and may introduce variability.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions, identifying fractions during purification, and performing preliminary purity checks of this compound. analyticaltoxicology.com

Research Findings: For TLC analysis, either normal-phase (e.g., silica (B1680970) gel) or reversed-phase (e.g., C18-coated) plates can be used. researchgate.netresearchgate.net On silica gel plates, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid, is used to achieve separation. The acid in the mobile phase helps to produce sharper spots by preventing the streaking of the carboxylic acid analyte. On reversed-phase plates, mixtures of water and organic solvents like methanol or acetonitrile are employed. researchgate.net Visualization of the separated spots is readily achieved under UV light (typically at 254 nm) due to the UV-absorbing properties of the aromatic and heterocyclic rings. nih.gov For preparative TLC, thicker layers of adsorbent are used to isolate milligram quantities of the compound for further studies. analyticaltoxicology.com

Quantitative Analytical Methods for Research Samples (e.g., UV-Vis, LC-MS)

Accurate quantification of this compound is crucial for research applications. UV-Vis spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS) are two primary methods for this purpose.

UV-Vis Spectrophotometry : The presence of conjugated π-systems in the isothiazole and benzoic acid moieties gives the molecule strong absorbance in the UV region. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. dergipark.org.tr This relationship allows for the creation of a calibration curve from standards of known concentration, which can then be used to determine the concentration of unknown samples. However, this method lacks specificity, as any impurity that absorbs at the same wavelength will interfere with the measurement. dergipark.org.tr The pH of the solution will significantly influence the UV spectrum due to the protonation/deprotonation of the carboxylic acid group. ejournal.by

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is the benchmark for sensitive and selective quantification of this compound, especially in complex samples. nih.gov The technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. nih.gov For this compound, Electrospray Ionization (ESI) in negative ion mode is typically optimal, as it will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion. For highly accurate and sensitive quantification, tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, the mass spectrometer is set to isolate the parent [M-H]⁻ ion and then fragment it, monitoring for a specific, characteristic product ion. This process provides exceptional selectivity and significantly reduces background noise. nih.gov

Table 2: Potential LC-MS/MS Parameters for Quantification

| Parameter | Setting | Rationale for this compound |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative | The acidic proton of the carboxyl group is easily removed, forming a stable [M-H]⁻ anion. |

| Parent Ion (Q1) | m/z 204.0 | Corresponds to the deprotonated molecule [C₉H₆NO₂S]⁻. |

| Product Ion (Q3) | To be determined experimentally | A characteristic fragment resulting from the collision-induced dissociation of the parent ion. |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) nih.gov | Provides high selectivity and sensitivity by monitoring a specific parent-to-product ion transition. |

Stability Studies under Controlled Laboratory Conditions

Evaluating the chemical stability of this compound is essential to define its shelf-life and appropriate storage conditions. Stability studies involve subjecting the compound to a range of environmental conditions to assess its degradation over time.

Research Findings: Stability studies are typically conducted by storing aliquots of the pure compound (both in solid state and in solution) under controlled conditions of temperature, humidity, and light as per ICH (International Council for Harmonisation) guidelines. For instance, conditions might include elevated temperatures (e.g., 40°C, 50°C) and exposure to UV or fluorescent light. dergipark.org.tr At specified time intervals, samples are withdrawn and analyzed using a stability-indicating analytical method, which is most often a validated HPLC method capable of separating the intact compound from any potential degradation products. nih.gov The rate of degradation can be determined, and the degradation products can be identified, often using LC-MS, to understand the degradation pathways. Studies on related isothiazolinones have shown that stability can be limited, necessitating controlled storage, such as refrigeration. nih.gov

Development of Robust Methodologies for Trace Analysis in Complex Matrices

The detection and quantification of this compound at trace levels in complex matrices, such as environmental water or biological fluids, require highly sensitive and selective analytical methods.

Research Findings: The primary challenge in trace analysis is the removal of interfering substances from the sample matrix that can suppress the analyte signal or co-elute with it. A robust sample preparation step is therefore critical. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. nih.gov For an acidic compound like this compound, a mixed-mode or polymeric SPE sorbent could be used to effectively isolate it from a complex aqueous sample. Following extraction and concentration, analysis is almost exclusively performed by LC-MS/MS. nih.govnih.gov The high selectivity of MRM in an LC-MS/MS system allows for the confident detection and quantification of the analyte at very low concentrations (µg/L or ng/L levels), even in the presence of a high background matrix. nih.gov Method validation is paramount and involves establishing key performance parameters such as the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, accuracy, and precision to ensure the reliability of the results. nih.govresearchgate.net

Applications of 3 Isothiazol 5 Ylbenzoic Acid in Chemical Biology and Drug Discovery Research

3-Isothiazol-5-ylbenzoic Acid as a Privileged Scaffold for Novel Bioactive Molecule Design

The concept of a "privileged scaffold" is central to modern drug design, referring to molecular cores that can bind to multiple, often unrelated, biological targets through varied modifications. documentsdelivered.comnih.gov The isothiazole (B42339) ring, an isomer of the more common thiazole (B1198619), is increasingly recognized for its utility in creating such scaffolds. researchgate.netacs.org The thiazole nucleus is found in numerous FDA-approved drugs and natural products, prized for its metabolic stability and ability to engage in various biological interactions. researchgate.netsciencescholar.usnih.gov Isothiazole derivatives, while less common, are present in approved drugs like ziprasidone (B1663615) and perospirone, highlighting their clinical relevance. researchgate.net

The this compound structure combines the aromatic, electron-rich isothiazole ring with a benzoic acid group, which can act as a key hydrogen bond donor/acceptor or a point for further chemical elaboration. This combination allows for the generation of libraries of compounds with potential activities across different target classes. nih.gov For instance, thiazole and isothiazole derivatives have been investigated for a wide array of therapeutic applications, including:

Anticancer agents nih.govsciencescholar.us

Antimicrobial and antifungal compounds acs.orgnih.gov

Anti-inflammatory molecules nih.gov

Central nervous system (CNS) active agents google.com

The stability of the isothiazole ring can also protect molecules from enzymatic degradation, potentially extending their duration of action in biological systems. thieme-connect.com This inherent stability and the capacity for diverse functionalization make this compound and related structures valuable starting points for designing new bioactive molecules.

Utilization as a Chemical Probe for Target Validation in Biochemical Systems

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to validate its function in a cellular or in vivo context. While there is limited literature specifically detailing this compound as a chemical probe, its scaffold is highly amenable to the modifications required for such applications.

The development of effective chemical probes often involves incorporating a "clickable" functional group (like an alkyne or azide) or a photoaffinity label (like a diazirine) onto a core scaffold that has known affinity for a target. nih.gov For example, researchers have successfully created fluorescent- and trans-cyclooctene (B1233481) (TCO)-tagged probes from a thiazole-carboxylate scaffold to demonstrate direct binding and target engagement with the mitotic kinesin HSET (KIFC1), a cancer target. nih.gov

The this compound structure offers two primary points for such modifications: the benzoic acid carboxyl group and the isothiazole ring. The carboxylic acid can be readily converted to an amide, linking it to a reporter tag or a reactive group. This strategy allows for the creation of tools for:

Target Identification: Identifying the molecular targets of a bioactive compound.

Target Engagement Assays: Confirming that a compound is binding to its intended target within a complex biological system. nih.gov

Competitive Displacement Assays: Quantifying the binding of non-labeled compounds by measuring their ability to displace the probe. nih.gov

Given the established biological activities of isothiazole derivatives, developing probe molecules from the this compound scaffold is a logical step for elucidating their mechanisms of action and validating new drug targets.

Rational Design and Optimization Strategies for Lead Compounds in Pre-Clinical Research

Rational drug design involves the iterative process of modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. This process relies heavily on understanding the structure-activity relationships (SAR) of a chemical series. nih.govmdpi.com The this compound scaffold provides a rigid core upon which systematic modifications can be made to explore SAR.

Key strategies for optimizing lead compounds based on this scaffold include:

Modification of the Benzoic Acid: The carboxylic acid group can be converted into a wide range of amides, esters, or other bioisosteres to explore interactions with target proteins, modulate solubility, or improve cell permeability.

Substitution on the Aromatic Rings: Adding substituents to either the phenyl or isothiazole ring can influence electronic properties, steric fit, and metabolic stability. For example, in a study of thiazole/thiazolidinone hybrids as HIV-1 reverse transcriptase inhibitors, the substitution pattern on a phenyl ring was critical for activity, with 2,5-dimethoxy and 2-fluoro-6-chloro substitutions showing enhanced potency. mdpi.com

Hybrid Molecule Design: The scaffold can be combined with other pharmacophores to create hybrid molecules with potentially synergistic or multi-target activities. nih.gov This approach has been used to combine chalcone (B49325) and thiazole moieties to create potent 5-lipoxygenase inhibitors. nih.gov

The table below illustrates hypothetical optimization strategies based on common medicinal chemistry principles applied to the this compound core.

| Modification Site | Modification Strategy | Potential Outcome | Example Research Area |

|---|---|---|---|

| Benzoic Acid (Position 5) | Amide formation with various amines | Improve target binding, modulate solubility, enhance cell penetration | Kinase Inhibitors |

| Isothiazole Ring (Position 3) | Introduction of small alkyl or halo groups | Tune electronic properties, block metabolic sites | Antifungal Agents nih.gov |

| Phenyl Ring | Addition of electron-donating/-withdrawing groups | Optimize binding affinity and pharmacokinetic profile | Antiviral Agents mdpi.com |

| Entire Scaffold | Hybridization with another pharmacophore | Achieve dual-target activity or synergistic effects | Anti-inflammatory drugs nih.gov |

These rational design approaches, guided by computational modeling and empirical SAR data, are crucial for transforming a preliminary "hit" compound into a viable pre-clinical candidate. mdpi.com

Role as an Intermediate in the Synthesis of More Complex Molecules

Beyond its direct use in bioactive compounds, this compound is a valuable intermediate in organic synthesis. Its bifunctional nature—possessing both a reactive carboxylic acid and a stable heterocyclic ring—makes it a versatile building block for constructing more elaborate molecular architectures. mdpi.com

The carboxylic acid group is a synthetic handle that allows the molecule to be readily coupled with other fragments. Standard synthetic transformations involving this group include:

Amide Bond Formation: Reacting the carboxylic acid (or its activated form, such as an acyl chloride) with an amine to form an amide linkage. This is one of the most common reactions in medicinal chemistry for joining molecular fragments.

Esterification: Reaction with an alcohol to form an ester, which can be a final product or a protecting group.

Reduction: The carboxylic acid can be reduced to an alcohol, providing a different functional group for further synthesis.

For example, a patent for isoxazolin-3-ylacylbenzenes notes the difficulty and expense of synthesizing the required 3-(4,5-dihydroisoxazol-3-yl)benzoic acid derivative, underscoring the value of such intermediates in industrial processes. google.com Similarly, the synthesis of complex benzothiazolo[2,3-c] nih.govthieme-connect.comresearchgate.nettriazoles has been achieved through multi-step sequences involving related mercaptophenyl intermediates, highlighting the role of such building blocks in forming complex fused ring systems. mdpi.com The chemical reactivity of the isothiazole ring itself, though generally stable, can also be exploited in certain synthetic strategies. pharmaguideline.com

Patent Landscape and Emerging Intellectual Property Related to this compound and its Research Applications

The patent landscape provides a valuable indicator of the commercial and therapeutic interest in a particular chemical scaffold. Patents related to a chemical compound can cover its composition of matter, methods of synthesis, or its use in treating specific diseases. youtube.com

A review of the patent literature reveals numerous applications for isothiazole and thiazole derivatives, demonstrating their importance in intellectual property for the pharmaceutical and agrochemical industries. acs.orgsciencescholar.usgoogle.com For instance, patents have been filed for:

PD-1/PD-L1 Inhibitors: A recent patent discloses isothiazole heterocyclic compounds for the treatment of cancers and other diseases by modulating the PD-1/PD-L1 signaling pathway. nus.edu.sg

Cognitive Enhancers: Isoxazole (B147169) and isothiazole compounds have been patented for their potential to enhance cognitive function, acting as neuronal nicotinic receptor ligands. google.com

Herbicides: The related isoxazole scaffold, specifically 3-(4,5-dihydroisoxazol-3-yl)benzoic acid derivatives, is a core component of patented herbicidal compounds. google.com

The existence of such patents signifies that companies are investing in the development of isothiazole-based molecules, including those structurally related to this compound. This intellectual property protects the innovation and substantial investment required to bring a new drug or chemical product to market. youtube.com The breadth of these patents, spanning oncology, neuroscience, and agriculture, confirms the versatility and "privileged" nature of the isothiazole scaffold in applied chemical research. acs.orgnus.edu.sg

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Discoveries for 3-Isothiazol-5-ylbenzoic Acid

The primary academic contribution surrounding this compound and its close analogs lies in its establishment as a versatile and potent scaffold for bioactive compound development. Key discoveries highlight its role as a foundational structure for a new generation of kinase inhibitors in cancer therapy. nih.govnih.gov Research has demonstrated that derivatives can effectively target crucial signaling pathways involving enzymes like PI3K and CK2, opening new avenues for targeted treatments. nih.govgoogle.com Furthermore, its utility extends to agrochemistry, where the isothiazole (B42339) core is a known pharmacophore for creating novel fungicides to combat crop diseases and address resistance issues. ijarsct.co.inresearchgate.net

Identification of Remaining Challenges and Open Questions in its Research